Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)acetate
Description
Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)acetate is a substituted pyridine derivative featuring a bromine atom at the 6-position and a nitro group at the 2-position of the pyridine ring. The compound also contains an ethyl oxyacetate side chain attached via an ether linkage at the 3-position of the pyridine ring. The compound’s structural complexity suggests utility as a synthetic intermediate, particularly in coupling reactions or further functionalization of the pyridine core.
Properties
IUPAC Name |
ethyl 2-(6-bromo-2-nitropyridin-3-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O5/c1-2-16-8(13)5-17-6-3-4-7(10)11-9(6)12(14)15/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZONUGDFRUXYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(N=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201235066 | |
| Record name | Ethyl 2-[(6-bromo-2-nitro-3-pyridinyl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443956-09-0 | |
| Record name | Ethyl 2-[(6-bromo-2-nitro-3-pyridinyl)oxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443956-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(6-bromo-2-nitro-3-pyridinyl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)acetate typically involves the reaction of 6-bromo-2-nitropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like iron powder in glacial acetic acid.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like DMF or ethanol, and bases like potassium carbonate.
Reduction: Iron powder, glacial acetic acid, elevated temperatures.
Hydrolysis: Acidic or basic aqueous solutions, heat.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Reduction: 2-((6-bromo-3-aminopyridin-3-yl)oxy)acetate.
Hydrolysis: 2-((6-bromo-2-nitropyridin-3-yl)oxy)acetic acid.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)acetate has been investigated for its potential antimicrobial and anticancer properties. Studies suggest that it may exhibit activity against various pathogens, including Gram-positive and Gram-negative bacteria. This broad-spectrum activity is crucial in the development of new antibiotics that can overcome resistance seen in current treatments .
Research indicates that this compound may interact with specific molecular targets within biological systems. The nitro group present in the structure can undergo bioreduction to form reactive intermediates that may affect cellular components, leading to therapeutic effects. Preliminary studies have shown promise in its ability to inhibit microbial growth and potentially serve as a lead compound for drug development .
Industrial Applications
In addition to its medicinal applications, this compound is utilized in the synthesis of complex organic molecules. Its role as an intermediate allows for the development of new materials and chemical processes in various industrial settings. This versatility enhances its value beyond just pharmaceutical applications .
Antimicrobial Activity
A study focused on the antimicrobial efficacy of derivatives of this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The compound was found to be particularly effective against strains resistant to conventional antibiotics, suggesting its potential as a new therapeutic agent .
Cancer Research
In cancer studies, derivatives of this compound were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications to the ethyl ester could enhance potency and selectivity towards cancer cells while minimizing toxicity to normal cells .
Mechanism of Action
The mechanism of action of ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Positional Isomerism : Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate shares the same molecular formula as the target compound but differs in the placement of bromo and nitro groups. This alters electronic effects: the nitro group at the 3-position may reduce steric hindrance compared to the 2-position in the target compound.
Electron-Donating vs. Electron-Withdrawing Groups : Substituting bromo with methoxy (as in ) introduces an electron-donating group, which could increase the pyridine ring’s electron density and alter reactivity in electrophilic substitutions.
Heterocycle Core Variations : Replacing pyridine with coumarin (as in ) introduces a fused bicyclic system with a lactone group, significantly impacting solubility, photophysical properties, and biological activity.
Physicochemical and Reactivity Comparison
Reactivity Trends:
- Nitro Group : The nitro group in all compared compounds directs further substitution reactions (e.g., reduction to amine or nucleophilic aromatic substitution). Its position affects regioselectivity; for example, a nitro group at the 2-position (target compound) may deactivate the 4- and 6-positions for electrophilic attack .
- Bromo vs. Methoxy : Bromo substituents (strongly electron-withdrawing) enhance the acidity of adjacent protons and facilitate cross-coupling reactions (e.g., Suzuki-Miyaura). Methoxy groups, being electron-donating, may stabilize intermediates in SNAr reactions but reduce electrophilic substitution rates .
- Ester Group : The ethyl oxyacetate side chain in all compounds provides a handle for hydrolysis to carboxylic acids or transesterification, with steric effects modulated by the heterocycle’s substituents .
Crystallographic Behavior:
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate crystallizes in an ordered, extended conformation due to weak C–H⋯O hydrogen bonding and π–π stacking.
Biological Activity
Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)acetate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
The synthesis of this compound typically involves the reaction of 6-bromo-2-nitropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction is generally conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The compound has a molecular formula of C9H9BrN2O5 and a molecular weight of 305.08 g/mol .
Biological Activities
This compound exhibits a range of biological activities, primarily attributed to the nitro group within its structure. The following sections detail key areas of biological activity:
1. Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. This compound may function similarly to other nitro derivatives, which undergo reduction to form reactive intermediates that can bind to DNA, leading to cell death . Studies have shown that such compounds can be effective against various pathogens, including bacteria and protozoa.
2. Anticancer Potential
Research indicates that nitro compounds can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth and proliferation. This compound is being investigated as a potential inhibitor of glutaminase, an enzyme linked to cancer metabolism . Preliminary studies suggest that derivatives of this compound may inhibit the growth of cancer cells, particularly in triple-negative breast cancer models .
3. Anti-inflammatory Effects
The anti-inflammatory properties of nitro compounds have been documented extensively. This compound may modulate inflammatory pathways through the reduction of the nitro group, which can lead to the formation of anti-inflammatory metabolites . These metabolites can interact with signaling proteins, potentially reducing inflammation in various models.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the nitro group undergoes bioreduction within biological systems, producing reactive intermediates that can interact with cellular components. This interaction may lead to alterations in gene expression and enzyme activity, contributing to its antimicrobial and anticancer effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar nitro compounds, providing insights into the potential applications of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)acetate, and what methodological considerations are critical for achieving high yields?
- Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between a hydroxypyridine derivative and ethyl bromoacetate. Key steps include:
Activating the hydroxyl group on the pyridine ring (e.g., using potassium carbonate in acetone) to facilitate substitution .
Controlling stoichiometry (e.g., 1.5:1 molar ratio of ethyl bromoacetate to hydroxy precursor) to minimize unreacted starting material .
Purification via flash chromatography (e.g., ethyl acetate/hexanes) to isolate the product .
- Critical Considerations :
- Electron-withdrawing groups (e.g., nitro, bromo) on the pyridine ring enhance electrophilicity at the reaction site, improving substitution efficiency .
- Prolonged reaction times (12–24 hours) at 313–323 K ensure completion .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Answer :
- 1H/13C NMR : Assign peaks to confirm the ester group (δ ~4.2–4.3 ppm for CH2, δ ~1.3 ppm for CH3) and pyridine ring protons (δ 7.5–8.5 ppm) .
- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., C–H⋯O hydrogen bonds). SHELXL refinement is recommended for handling high-resolution data .
- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) to confirm bromine isotope patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Answer :
- Solvent Selection : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity of the hydroxy precursor .
- Catalyst Use : Anhydrous potassium carbonate improves deprotonation efficiency compared to sodium carbonate .
- Temperature Control : Reflux at 313 K balances reaction rate and side-product formation (e.g., ester hydrolysis) .
- Table : Comparison of Reaction Conditions
| Solvent | Base | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Acetone | K2CO3 | 12 | ~80 | |
| DMF | NaHCO3 | 24 | ~65 |
Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?
- Answer :
- Validation Metrics : Use R-factors (R1 < 0.05) and goodness-of-fit (GOF ≈ 1) in SHELXL to assess refinement quality .
- DFT vs. X-ray : Compare bond lengths/angles (e.g., pyridine C–N: 1.33 Å experimental vs. 1.34 Å DFT). Discrepancies >0.02 Å warrant re-examining computational parameters (e.g., basis sets) .
- Hydrogen Bonding : Validate weak C–H⋯O interactions (2.2–2.6 Å) via Hirshfeld surface analysis to confirm packing efficiency .
Q. How do electron-withdrawing substituents (nitro, bromo) influence the compound’s reactivity and stability?
- Answer :
- Reactivity : Nitro groups increase the electrophilicity of the pyridine ring, accelerating SNAr but risking over-nitration if conditions are too harsh .
- Stability : Bromo substituents enhance thermal stability but may lead to debromination under acidic conditions. Storage at 273 K in inert atmospheres is recommended .
- Mechanistic Insight : Nitro groups reduce electron density at the reaction site (Hammett σ+ ≈ 1.25), favoring nucleophilic attack .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR splitting vs. computational predictions)?
- Answer :
- Dynamic Effects : Rotameric equilibria in the ester group (e.g., ethyl chain) can cause unexpected splitting. Variable-temperature NMR (VT-NMR) at 223–298 K resolves these effects .
- Solvent Artifacts : Deuterated chloroform may interact with nitro groups, shifting peaks. Cross-validate with DMSO-d6 spectra .
Methodological Best Practices
Q. What crystallographic software tools are recommended for structural refinement of this compound?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
